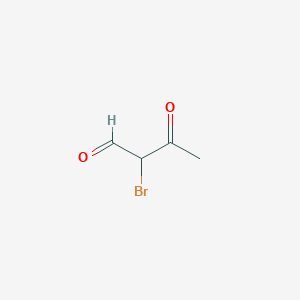

2-Bromo-3-oxobutanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-oxobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-3(7)4(5)2-6/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGAXLAFZKOKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453763 | |

| Record name | 2-bromo-3-oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87005-15-0 | |

| Record name | 2-bromo-3-oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-oxobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of α Halo Carbonyl Compounds in Synthetic Chemistry

The importance of 2-Bromo-3-oxobutanal is best understood within the broader context of α-halo carbonyl compounds, a class of molecules that holds a significant position in organic synthesis. wikipedia.orgfiveable.me These compounds are characterized by a halogen atom attached to the carbon atom adjacent (in the α-position) to a carbonyl group. wikipedia.org This structural feature makes them highly valuable synthetic intermediates due to their enhanced reactivity. fiveable.me

The presence of the electronegative halogen and the electron-withdrawing carbonyl group creates two electrophilic sites within the molecule: the α-carbon and the carbonyl carbon. wikipedia.org This duality allows α-halo carbonyls to act as potent alkylating agents and participate in a wide array of chemical transformations. wikipedia.org One of the key characteristics of these compounds is the increased acidity of the α-hydrogen, a property that is famously exploited in the Favorskii rearrangement to produce esters. wikipedia.org

Furthermore, α-halo ketones and aldehydes are crucial precursors for the synthesis of various heterocycles. wikipedia.org For instance, they react with thioamides to form thiazoles and with thioureas to yield 2-aminothiazoles. wikipedia.org They are also employed in the Hantzsch pyrrole (B145914) synthesis. wikipedia.org Another significant application is their conversion into α,β-unsaturated aldehydes and ketones through dehydrohalogenation, a fundamental transformation in organic chemistry. libretexts.org The ability to transform simple carbonyl compounds into these more complex and functionalized molecules underscores the strategic importance of α-halo carbonyl intermediates. fiveable.me

Historical Overview and Evolution of Synthetic Strategies for Similar Reactive Intermediates

Direct Halogenation Approaches for 2-Bromo-3-oxobutanal

Direct halogenation of a suitable precursor is often the most straightforward approach to α-halo carbonyl compounds. For the synthesis of this compound, this would typically involve the bromination of 3-oxobutanal or a protected derivative.

Alpha-Bromination of 3-Oxobutanal Precursors

The alpha-bromination of aldehydes and ketones is a well-established transformation in organic synthesis. jove.com This reaction typically proceeds through an enol or enolate intermediate, which then reacts with an electrophilic bromine source. jove.com In the case of 3-oxobutanal, which exists in equilibrium with its enol tautomer, direct bromination at the α-carbon (C-2) is a plausible synthetic route.

Common brominating agents for such transformations include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is often catalyzed by acid or base to facilitate the formation of the reactive enol or enolate intermediate. jove.com

Table 1: Potential Brominating Agents for 3-Oxobutanal

| Brominating Agent | Catalyst/Conditions | Potential Advantages |

| Molecular Bromine (Br₂) | Acid (e.g., HBr, Acetic Acid) | Readily available and inexpensive. |

| N-Bromosuccinimide (NBS) | Radical initiator or acid | Milder conditions, easier handling. |

| Bromodimethylsulfonium bromide (BDMS) | No catalyst needed | High regioselectivity for monobromination. nih.govorganic-chemistry.org |

Regioselective Synthesis of this compound

A key challenge in the synthesis of this compound is achieving regioselectivity. The starting material, 3-oxobutanal, has two potentially reactive sites for bromination: the C-2 and C-4 positions. However, the C-2 position is activated by both the aldehyde and ketone carbonyl groups, making it the more acidic and nucleophilic site in the enol or enolate form. This inherent reactivity favors bromination at the C-2 position.

The choice of brominating agent and reaction conditions can further enhance regioselectivity. For instance, the use of bromodimethylsulfonium bromide (BDMS) has been reported to be highly effective for the α-monobromination of β-dicarbonyl compounds with excellent yields and without the need for a catalyst. nih.govorganic-chemistry.org This reagent could potentially be applied to the synthesis of this compound to ensure selective bromination at the desired position.

Indirect Synthetic Routes to this compound

Indirect methods offer alternative pathways to this compound, potentially providing better control over the reaction and avoiding issues associated with the direct halogenation of a sensitive substrate like 3-oxobutanal.

Transformations from Related Butanone and Butanal Architectures

One plausible indirect route involves the transformation of a pre-functionalized butanone or butanal derivative. For example, a starting material with a protected aldehyde group could be brominated at the α-position to the ketone, followed by deprotection to yield this compound.

Another approach could involve the oxidation of a corresponding brominated alcohol, such as 2-bromo-3-hydroxybutanal. However, the selective oxidation of the secondary alcohol in the presence of an aldehyde would require a carefully chosen oxidizing agent.

A modified formylation of 2-butanone (B6335102) has been reported to produce the sodium salt of 2-methyl-3-oxobutanal, suggesting that manipulation of butanone structures is a viable strategy for accessing 3-oxobutanal derivatives. researchgate.net

Exploration of Catalytic and Reagent-Controlled Syntheses

Modern synthetic chemistry offers a variety of catalytic and reagent-controlled methods that could be adapted for the synthesis of this compound. For instance, electrochemical methods have been developed for the regioselective α′-bromination of α,β-unsaturated ketones. rsc.org While 3-oxobutanal is not an α,β-unsaturated ketone, the principles of electrochemical control could potentially be applied.

Transition-metal-catalyzed reactions are another area of exploration. Although direct applications to this compound are not documented, the development of catalysts for specific C-H functionalization is a rapidly advancing field. snnu.edu.cn

Preparation of Key Precursors and Synthetic Intermediates for this compound

The successful synthesis of this compound is contingent on the availability of high-quality starting materials. The primary precursor for direct bromination is 3-oxobutanal (acetoacetaldehyde). lookchem.comsarchemlabs.com

3-Oxobutanal itself is a reactive compound and can be prepared through various methods, including the hydrolysis of its acetals or the ozonolysis of appropriate unsaturated precursors. lookchem.comsarchemlabs.com The synthesis of acetals of 3-oxobutanal has been reported, which can serve as protected forms of the aldehyde, allowing for chemical manipulation at other parts of the molecule before deprotection. researchgate.net

Table 2: Key Precursors and Intermediates

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 3-Oxobutanal | 625-34-3 | C₄H₆O₂ | Direct precursor for bromination. ambeed.com |

| 2-Butanone | 78-93-3 | C₄H₈O | Potential starting material for building the butanal framework. |

| 3,3-Dimethyl-2-oxobutanal | 4480-47-1 | C₆H₁₀O₂ | Example of a related α-keto-aldehyde whose synthesis involves halogenation-oxidation. |

| 2-Diazo-3-oxobutanal | 177084-70-7 | C₄H₄N₂O₂ | A potential intermediate for transformation into the target compound. guidechem.com |

| 3-Bromo-2-oxobutanal | 54268637-1 | C₄H₅BrO₂ | Isomeric compound, highlighting the importance of regioselective synthesis. nih.gov |

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 3 Oxobutanal

Electrophilic and Nucleophilic Reaction Profiles

The presence of two carbonyl groups (ketone and aldehyde) and an alpha-halogen makes 2-Bromo-3-oxobutanal susceptible to both electrophilic and nucleophilic attacks at various sites.

The ketone and aldehyde functionalities in this compound serve as key sites for condensation reactions. cymitquimica.comcymitquimica.com As electrophiles, these carbonyl groups readily react with various nucleophiles. Alpha-bromoketones, in general, are valuable precursors for the synthesis of a wide array of heterocyclic compounds through condensation and cyclo-condensation reactions. nih.gov For instance, they react with compounds like phenylhydrazine (B124118) to form N-phenylpyrazoles or with guanidines to produce substituted imidazoles. nih.gov Similarly, reactions with salicylaldehyde (B1680747) or o-hydroxy-benzophenone can yield benzofuran (B130515) derivatives. nih.gov Another significant application is in the synthesis of quinoxalines through condensation with o-phenylenediamines. chim.it

| Reactant Type | Heterocyclic Product | Reference |

| Phenylhydrazine | Pyrazole | nih.gov |

| Guanidines | Imidazole (B134444) | nih.gov |

| Urea Derivatives | Imidazolone | nih.gov |

| o-Phenylenediamines | Quinoxaline | chim.it |

| Salicylaldehyde | Benzofuran | nih.gov |

The bromine atom at the alpha-position to a carbonyl group is susceptible to nucleophilic substitution. Alpha-halocarbonyl compounds typically undergo nucleophilic substitution via an SN2 pathway. jove.comjove.comjove.com The use of less basic nucleophiles is generally preferred for α-haloketones to prevent competing side reactions, such as the formation of α-haloenolate ions which can occur with strongly basic nucleophiles. jove.comjove.comjove.com

The SN1 pathway for nucleophilic substitution is considered unfavorable for α-halocarbonyl compounds. jove.comjove.com This is because it would proceed through an α-carbonyl carbocation, which is destabilized by both the electrostatic interaction with the carbonyl group's bond dipole and less effective resonance stabilization. jove.com Studies on conformationally mobile systems have shown that bimolecular substitution reactions of α-halo ketones can be surprisingly insensitive to steric hindrance. cdnsciencepub.com However, in conformationally-fixed systems, stereochemical factors can significantly influence reactivity. cdnsciencepub.com A classic application of this reaction is the synthesis of α-amino ketones, which traditionally relies on the nucleophilic substitution of α-haloketones with amines or azides. rsc.org

Condensation Reactions Involving the Carbonyl Functionality

Investigating Rearrangement Reactions

Rearrangement reactions are a key feature in the chemistry of α-haloketones, often leading to significant skeletal transformations.

While SN1 reactions are disfavored, rearrangements can occur under specific conditions. Carbocation rearrangements are common phenomena in organic reactions that proceed through a carbocation intermediate. libretexts.org These rearrangements, such as hydride shifts or alkyl shifts, occur to transform a less stable carbocation into a more stable one (e.g., secondary to tertiary). masterorganicchemistry.comlibretexts.org This process is driven by the thermodynamic stability of the resulting carbocation. masterorganicchemistry.com

A more prominent rearrangement for α-haloketones is the Favorskii rearrangement. numberanalytics.com This reaction occurs when an α-haloketone with an enolizable hydrogen is treated with a base (like a hydroxide (B78521) or alkoxide). wikipedia.orgadichemistry.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative. numberanalytics.comwikipedia.orgadichemistry.com In the case of cyclic α-halo ketones, this results in a ring contraction. wikipedia.orgorganicreactions.org If the α-haloketone cannot form an enolate, an alternative mechanism known as the pseudo-Favorskii rearrangement may take place. wikipedia.org

Oxidation and Reduction Chemistry of this compound

The functional groups of this compound allow for a variety of oxidation and reduction transformations.

The reduction of α-haloketones can lead to several products depending on the reducing agent and reaction conditions. wikipedia.org A common transformation is the reduction of the ketone functionality to a secondary alcohol, yielding a halohydrin. nih.gov The asymmetric reduction to produce chiral halohydrins is a particularly useful process, as these products are valuable intermediates for synthesizing biologically active compounds. nih.govgoogle.com This can be achieved using reagents like sodium borohydride (B1222165) or through enzymatic reduction. nih.govgoogle.comwipo.int Another pathway is reductive dehalogenation, which removes the bromine atom to produce the parent ketone, in this case, 3-oxobutanal. wikipedia.orgtandfonline.com This can be accomplished using various reagents, including metallic bismuth. tandfonline.com

| Reaction Type | Product Type | Typical Reagents | Reference |

| Ketone Reduction | Halohydrin | Sodium Borohydride, Ketoreductases | nih.govgoogle.com |

| Reductive Dehalogenation | Parent Ketone | Metallic Bismuth, Aqueous TiCl₃, Iodide Ion | nih.govwikipedia.orgtandfonline.com |

| Reductive Dehalogenation | Enolate | Zinc metal | wikipedia.org |

Regarding oxidation, the aldehyde group in this compound is susceptible to oxidation to a carboxylic acid under appropriate conditions. Furthermore, the synthesis of α-haloketones themselves can be achieved through the aerobic oxidation of olefins using a nonhazardous halogen source and a catalyst. researchgate.net

Detailed Mechanistic Studies of this compound Transformations

The diverse reactivity of this compound is underpinned by several well-studied reaction mechanisms.

Nucleophilic Substitution : As previously discussed, the substitution of the bromine atom proceeds via a bimolecular SN2 mechanism. jove.comjove.com The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the alpha-carbon is a chiral center. The rate-determining step involves both the substrate and the nucleophile. cdnsciencepub.com

Favorskii Rearrangement : The mechanism is believed to start with the formation of an enolate on the side of the ketone away from the halogen. numberanalytics.comwikipedia.org This enolate then undergoes intramolecular cyclization to form a cyclopropanone intermediate. adichemistry.com The subsequent nucleophilic attack by a base on the carbonyl carbon of the cyclopropanone leads to the cleavage of the ring, typically forming the more stable carbanion, which is then protonated to give the final rearranged product. wikipedia.orgadichemistry.com

Acid-Catalyzed Halogenation/Enolization : Reactions involving the α-hydrogen are often acid-catalyzed and proceed through an enol intermediate. libretexts.org The mechanism starts with the protonation of the carbonyl oxygen, which facilitates the removal of an α-proton to form a nucleophilic enol. This enol then attacks an electrophile. Kinetic studies have supported the formation of the enol as the rate-determining step in acid-catalyzed α-halogenation of ketones. libretexts.org

Kinetic and Mechanistic Analyses of Reactions Involving this compound

While specific kinetic and detailed mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of α-halo ketones and aldehydes. The molecule's structure, featuring a bromine atom alpha to a ketone and an aldehyde functional group, dictates its significant reactivity as a chemical intermediate in organic synthesis. cymitquimica.combiosynth.com The presence of these functionalities makes it susceptible to a variety of transformations.

The reactivity of this compound is primarily governed by the electrophilic nature of the carbon atoms in the carbonyl groups and the carbon atom bonded to the bromine. The electron-withdrawing effects of the adjacent carbonyl group make the α-carbon acidic and the bromine atom a good leaving group in nucleophilic substitution reactions. wikipedia.orglibretexts.org

General Reaction Mechanisms:

Nucleophilic Substitution: The halogen on an α-halo ketone is known to be exceptionally reactive towards SN2 displacement reactions. libretexts.org This is due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. Various nucleophiles can displace the bromide ion, leading to the formation of a wide range of derivatives. For instance, it can be used to synthesize amines, amides, or imines. biosynth.com

Acid-Catalyzed Enolization and Halogenation: In the presence of an acid, aldehydes and ketones can undergo tautomerization to form an enol. libretexts.orgjove.com This enol is a nucleophilic intermediate that can react with electrophiles. The formation of the enol is often the rate-determining step in reactions such as acid-catalyzed α-halogenation. libretexts.orgjove.com While this compound is already halogenated, understanding this mechanism is key to predicting its behavior in acidic conditions and potential for further reaction.

Reactions at the Carbonyl Groups: Both the aldehyde and ketone carbonyls are electrophilic centers and can be attacked by nucleophiles. The aldehyde is generally more reactive towards nucleophilic attack than the ketone due to less steric hindrance and greater polarization. Reactions such as the Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, exemplify the reactivity of carbonyl groups in similar molecules. wikipedia.org

Favorskii Rearrangement: α-Halo ketones, in the presence of a base, can undergo the Favorskii rearrangement. wikipedia.org This reaction involves the formation of a cyclopropanone intermediate from the enolate, which then rearranges to form a carboxylic acid derivative. The acidity of the α-hydrogen is a key factor in initiating this pathway. wikipedia.org

Due to the lack of specific published kinetic data for this compound, a detailed quantitative analysis of its reaction rates is not possible at this time. However, the general principles of physical organic chemistry suggest that its reactions would be influenced by factors such as solvent polarity, concentration of reactants, and the nature of the nucleophile or base used.

Interactive Table of Potential Reactions

| Reaction Type | Reagent(s) | Functional Group Involved | Expected Product Type |

| Nucleophilic Substitution (S_N_2) | Amines, Thiols, Cyanide | α-Halo Ketone | α-Amino/Thio/Cyano Ketone |

| Aldol-type Condensation | Enolates, Enamines | Aldehyde/Ketone Carbonyl | β-Hydroxy Carbonyl |

| Favorskii Rearrangement | Strong Base (e.g., alkoxide) | α-Halo Ketone | Carboxylic Acid Derivative |

| Wittig Reaction | Phosphonium Ylides | Aldehyde/Ketone Carbonyl | Alkene |

| Heterocycle Formation | Thioamides, Amidines | α-Halo Ketone | Thiazoles, Imidazoles |

Strategic Applications of 2 Bromo 3 Oxobutanal in Advanced Organic Synthesis

Utility as a Building Block for Heterocyclic Systems

The bifunctional nature of 2-bromo-3-oxobutanal makes it an ideal precursor for the synthesis of various five-membered heterocyclic rings. Its α-haloketone moiety is the key reactive feature that enables its participation in classic condensation reactions to form imidazole (B134444), oxazole (B20620), and thiazole (B1198619) scaffolds.

Synthesis of Imidazole Scaffolds

The synthesis of imidazole derivatives can be efficiently achieved through the condensation of an α-halo ketone with an amidine. orgsyn.org This reaction is a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.org In this synthesis, this compound serves as the α-halo ketone component.

The general reaction proceeds by nucleophilic attack of the amidine on the carbon bearing the bromine atom, followed by an intramolecular condensation and dehydration to form the aromatic imidazole ring. An optimized protocol for this type of reaction involves using a mixed solvent system, such as aqueous tetrahydrofuran (B95107) (THF), with a mild base like potassium bicarbonate to neutralize the acid produced during the reaction. orgsyn.org

When reacting with a generic amidine (where R' is an alkyl or aryl group), this compound is expected to yield a 2,4-disubstituted imidazole. The acetyl group of the butanal derivative would become the substituent at the 4-position of the imidazole ring, while the formyl group would likely be eliminated or participate in side reactions depending on the specific conditions.

Table 1: Proposed Synthesis of an Imidazole Derivative

| Reactant 1 | Reactant 2 | Expected Product |

|---|

Synthesis of Oxazole Scaffolds

Oxazole rings can be synthesized via several methods, most notably the Robinson-Gabriel synthesis and the reaction of α-halo ketones with primary amides. pharmaguideline.com The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org To use this compound in this pathway, it would first need to be converted into the corresponding 2-acylamino-ketone intermediate.

A more direct route is the condensation of this compound with a primary amide. In this reaction, the amide's nitrogen atom acts as a nucleophile, displacing the bromide. The oxygen of the amide then attacks one of the carbonyl carbons, leading to a cyclization and subsequent dehydration to form the oxazole ring. The reaction is typically promoted by a dehydrating agent such as sulfuric acid. pharmaguideline.com

Table 2: Proposed Synthesis of an Oxazole Derivative

| Reactant 1 | Reactant 2 | Synthetic Method | Expected Product |

|---|

Synthesis of Thiazole Scaffolds

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring system, involving the reaction of an α-haloketone with a thioamide. numberanalytics.comsynarchive.com This method is highly versatile and widely applied due to the ready availability of the starting materials. numberanalytics.com this compound fits perfectly into this scheme as the α-haloketone component.

The mechanism begins with the sulfur atom of the thioamide acting as a nucleophile and attacking the carbon bonded to the bromine, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone's carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. youtube.com The reaction is often heated in a solvent like methanol (B129727) or ethanol. youtube.com

Table 3: Proposed Hantzsch Synthesis of a Thiazole Derivative

| Reactant 1 | Reactant 2 | Synthetic Method | Expected Product |

|---|

Involvement in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the atoms of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.orgscielo.br The Hantzsch thiazole synthesis can be performed as a one-pot, three-component reaction, which highlights the potential of α-halo ketones in MCRs. mdpi.com

Given its multiple reactive sites, this compound is a prime candidate for the design of novel MCRs. For instance, a Hantzsch-type MCR could involve this compound, a thioamide, and an aldehyde, potentially leading to highly substituted thiazole structures in a single, efficient step. mdpi.com Similarly, its structure could be incorporated into Ugi or Passerini-type reactions, which are classical MCRs used to generate molecular diversity. beilstein-journals.org A coupled Ugi and Robinson-Gabriel synthesis has been reported, demonstrating how intermediates suitable for cyclization can be generated through an MCR, a strategy applicable to synthons like this compound. wikipedia.org

Derivations into Complex Organic Intermediates

The strategic value of a building block is often best understood through the lens of retrosynthesis, which allows chemists to deconstruct a complex target molecule into simpler, available starting materials. deanfrancispress.comresearchgate.net

Retrosynthetic Considerations for this compound in Target Molecule Synthesis

Retrosynthetic analysis involves imaginary bond cleavages, or "disconnections," that correspond to the reverse of a known chemical reaction. researchgate.net When analyzing a target molecule, a chemist looks for specific structural motifs, or "retrons," that suggest a particular disconnection.

The α-bromo-dicarbonyl motif within this compound makes it a valuable synthon—a hypothetical fragment resulting from a disconnection. educationsource.in For example, if a target molecule contains a 2,4-disubstituted thiazole ring, a retrosynthetic disconnection of the C-S and C-N bonds of the ring (a "Hantzsch retron") would lead back to an α-haloketone and a thioamide. If the substituents at the 2- and 4-positions match what could be derived from a specific thioamide and this compound, then a viable synthetic route is identified.

Hypothetical Retrosynthesis Example:

Target Molecule: 4-Acetyl-2-methyl-1,3-thiazole

Retrosynthetic Analysis: A C-N/C-S disconnection across the thiazole ring suggests the Hantzsch synthesis. This breaks the target into two synthons: an α-haloketone synthon and a thioamide synthon.

Synthetic Equivalents: The actual reagents, or synthetic equivalents, corresponding to these synthons would be this compound and thioacetamide, respectively. This analysis confirms the utility of this compound as a key starting material for this specific heterocyclic target. youtube.com

This approach allows chemists to envision how the unique functionalities of this compound can be strategically employed to access a wide range of complex organic structures.

Synthesis and Exploration of 2 Bromo 3 Oxobutanal Derivatives and Analogues

Design and Synthesis of Substituted 2-Bromo-3-oxobutanal Derivatives

The synthesis of α-halo ketones and aldehydes, such as this compound, is a cornerstone of synthetic organic chemistry, providing key intermediates for a wide range of transformations. libretexts.orggoogle.com A common method for their preparation is the α-halogenation of aldehydes and ketones in the presence of an acid. libretexts.org This reaction proceeds through an acid-catalyzed tautomerization to form an enol, which then reacts with a halogen like bromine. libretexts.org

The synthesis of derivatives of this compound can be achieved through various strategies. For instance, the reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with nucleophiles in the presence of an acid catalyst can yield functionalized tetrahydrocarbazol-1-ones. acs.org This cascade reaction involves an intramolecular Friedel–Crafts hydroxyalkylation followed by the activation of the resulting 3-indolylmethanol intermediate and its subsequent reaction with an external nucleophile. acs.org

Another approach involves the dynamic kinetic resolution of β-halo α-keto esters through an asymmetric cross-benzoin reaction. nih.gov In this method, a chiral N-heterocyclic carbene catalyzes the addition of aldehydes to racemic α-keto esters, producing fully substituted β-halo glycolic ester products with high levels of stereocontrol. nih.gov The electrophilicity of the α-keto ester plays a crucial role in the high chemoselectivity observed in this reaction. nih.gov

The synthesis of α-bromo-α,β-unsaturated aldehydes and ketones can be accomplished directly from propargylic alcohols using a bimetallic catalyst system. organic-chemistry.org This method offers mild reaction conditions and good diastereoselectivity. organic-chemistry.org

Below is an interactive data table summarizing various synthetic methods for derivatives related to this compound.

| Product Type | Starting Material(s) | Key Reagents/Catalysts | Reaction Type | Ref. |

| α-Bromo Ketones/Aldehydes | Ketones/Aldehydes | Acid, Bromine | α-Halogenation | libretexts.org |

| Functionalized Tetrahydrocarbazol-1-ones | 4-(Indol-2-yl)-4-oxobutanal derivatives, Nucleophiles | p-Toluenesulfonic acid | Cascade Reaction | acs.org |

| β-Halo Glycolic Esters | β-Halo α-keto esters, Aldehydes | Chiral N-heterocyclic carbene | Asymmetric Cross-Benzoin Reaction | nih.gov |

| α-Bromo-α,β-unsaturated Aldehydes/Ketones | Propargylic Alcohols | Ph₃PAuNTf₂, MoO₂(acac)₂ | Bimetallic Catalysis | organic-chemistry.org |

Comparative Reactivity and Synthetic Potential of Analogues

Analogues of this compound, such as other α-halo ketones and aldehydes, exhibit a wide range of reactivity, making them valuable intermediates in organic synthesis. google.com Their synthetic potential lies in their ability to undergo various transformations, including nucleophilic substitution, elimination, and addition reactions.

The α-bromo substituted products can be readily transformed into α,β-unsaturated carbonyls through dehydrobromination, often using a sterically hindered base like pyridine. libretexts.org This elimination reaction proceeds via an E2 mechanism and creates a carbon-carbon double bond conjugated with the carbonyl group, a key structural motif in many organic molecules. libretexts.org

Furthermore, α,β-unsaturated ketones and aldehydes are important building blocks for Michael additions and Diels-Alder reactions. google.com The synthesis of these compounds from α-halo ketones highlights the synthetic utility of this compound analogues. libretexts.orggoogle.com

Structure-Reactivity Relationships in Modified Systems

The relationship between the structure of this compound derivatives and their reactivity is a critical aspect of their chemistry. The presence and position of substituents on the butanal backbone can significantly influence the electronic and steric environment of the reactive centers, namely the aldehyde and the α-carbon bearing the bromine atom.

For instance, in the asymmetric cross-benzoin reaction of β-halo α-keto esters, the steric hindrance of the aldehyde reactant plays a significant role. nih.gov While para- and meta-tolualdehyde are well-tolerated, the more sterically encumbered ortho-tolualdehyde does not react under the same conditions. nih.gov Similarly, electron-rich and electron-poor aldehydes exhibit slower reaction rates. nih.gov

The formation of an enol intermediate is a rate-determining step in the acid-catalyzed α-halogenation of ketones. libretexts.org The stability of this enol, which is influenced by the substitution pattern on the α-carbon, directly affects the reaction rate. libretexts.org

The following table outlines the impact of structural modifications on reactivity for analogues of this compound.

| Structural Modification | Effect on Reactivity | Example Reaction | Ref. |

| Steric hindrance near the aldehyde group | Decreased reaction rate | Asymmetric cross-benzoin reaction | nih.gov |

| Electron-donating or -withdrawing groups on the aldehyde | Slower reaction rate | Asymmetric cross-benzoin reaction | nih.gov |

| Substitution on the α-carbon | Influences enol stability and reaction rate | Acid-catalyzed α-halogenation | libretexts.org |

Investigation of Redox Derivatives in Organic Chemistry Research

Redox derivatives are compounds where one or more functional groups have been altered through reactions that involve a change in oxidation state. google.com In the context of this compound, this could involve the oxidation of the aldehyde to a carboxylic acid or the reduction of the keto group to a secondary alcohol. These transformations can lead to novel compounds with potentially new or altered chemical properties and reactivity.

The investigation of such redox derivatives is an active area of research. For example, the oxidation of α,β-unsaturated ketones, which can be synthesized from α-bromo ketones, is a known transformation. google.com Conversely, the reduction of the carbonyl group in β-halo α-keto esters has been shown to proceed with high diastereoselectivity, yielding highly functionalized stereotriads. nih.gov

The study of these redox derivatives is not limited to their synthesis. Understanding their chemical behavior and potential applications is also a key research focus. These derivatives can serve as prodrugs or as intermediates in the synthesis of complex target molecules. google.com

Advanced Spectroscopic and Analytical Methodologies for 2 Bromo 3 Oxobutanal Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Bromo-3-oxobutanal, both ¹H and ¹³C NMR would provide critical information about its chemical structure.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in the molecule. Based on its structure, one would anticipate signals for the aldehydic proton (CHO), the methine proton (CHBr), and the methyl protons (CH₃). The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, quartet), and the coupling constants (J) between adjacent protons would confirm the connectivity of the atoms. Without experimental data, a hypothetical analysis remains speculative.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Four distinct signals would be expected, corresponding to the carbonyl carbon of the ketone, the carbonyl carbon of the aldehyde, the carbon bearing the bromine atom, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons would appear at the downfield end of the spectrum.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: The following table is a representation of expected data and is not based on published experimental findings.)

| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| C1 (CHO) | ~9.5 | Singlet | ~190 |

| C2 (CHBr) | ~4.8 | Singlet | ~50 |

| C3 (C=O) | - | - | ~200 |

| C4 (CH₃) | ~2.4 | Singlet | ~28 |

Advanced 2D NMR Techniques

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds apart. Currently, no published 2D NMR data for this compound has been found.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). uni.lu Common fragmentation pathways would likely involve the loss of bromine (Br), the acetyl group (CH₃CO), or the formyl group (CHO). Predicted mass-to-charge ratios for adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated but are not substitutes for experimental data. uni.lu

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis of organic compounds. A reversed-phase HPLC method would likely be suitable for this compound, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the carbonyl groups constitute a chromophore. While general methods for the HPLC analysis of α-haloketones exist, specific conditions optimized for this compound are not available in the reviewed literature. sielc.comfigshare.comrsc.org

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis (Note: The following table is a representation of expected parameters and is not based on published experimental findings.)

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the separation, identification, and quantification of this compound. bldpharm.com This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, improved sensitivity, and faster analysis times. nih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which, when operated at higher pressures, lead to a dramatic increase in efficiency.

In the context of this compound research, UPLC is often coupled with mass spectrometry (MS), a combination known as UPLC-MS. bldpharm.comnih.gov This hyphenated technique allows for the precise determination of the compound's molecular weight and provides structural information through fragmentation patterns. sci-hub.se The high-resolution separation capability of UPLC is essential for isolating this compound from complex mixtures, which may contain isomers or other closely related impurities. google.com The choice of mobile phase and stationary phase is critical for achieving optimal separation. A typical UPLC method for a small organic molecule like this compound would involve a reversed-phase column (e.g., C18) and a gradient elution with a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.

The data generated from UPLC analysis, particularly retention time and peak area, are fundamental for both qualitative and quantitative assessments.

Interactive Table: Typical UPLC Parameters for Analysis of Small Organic Molecules

| Parameter | Value/Type | Purpose |

| Column | Reversed-phase (e.g., C18, C8) | Separation based on hydrophobicity |

| Particle Size | < 2 µm | High resolution and efficiency |

| Mobile Phase | Water/Acetonitrile or Water/Methanol | Elution of the analyte |

| Elution Mode | Gradient | Optimal separation of complex mixtures |

| Flow Rate | 0.2 - 0.6 mL/min | Faster analysis times |

| Detector | UV-Vis or Mass Spectrometry (MS) | Detection and identification |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is another cornerstone analytical technique, particularly suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of its more volatile derivatives or for monitoring reactions where it is a precursor to volatile products. mdpi.com In some cases, derivatization is necessary to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. mdpi.comscispace.com

When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities based on the fragmentation pattern of the analyte. spectrabase.comnih.govresearchgate.net The retention time in the GC column serves as a key identifier, while the mass spectrum provides a molecular fingerprint of the compound. For the analysis of complex mixtures, GC offers excellent separation efficiency. researchgate.net The choice of the GC column (stationary phase) is crucial and depends on the polarity of the analytes. A non-polar or medium-polarity column is often suitable for a bromo-keto-aldehyde compound.

Interactive Table: GC Parameters for Volatile Organic Compound Analysis

| Parameter | Setting/Type | Significance |

| Column Type | Capillary Column (e.g., DB-5, HP-1) | High-resolution separation |

| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample |

| Oven Program | Temperature gradient | Separation of components with different boiling points |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the sample through the column |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | Detection and identification of analytes |

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is an indispensable tool for elucidating the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czlibretexts.org The IR spectrum of this compound provides a unique fingerprint, with characteristic absorption bands corresponding to its specific bonds. docbrown.info

Key vibrational modes for this compound would include:

C=O Stretching (Ketone and Aldehyde): The presence of two carbonyl groups, a ketone and an aldehyde, will result in strong absorption bands in the region of 1680-1740 cm⁻¹. wpmucdn.com The exact position of these peaks can be influenced by the electronegativity of the adjacent bromine atom. The aldehyde C=O stretch typically appears at a higher wavenumber (1720-1740 cm⁻¹) than the ketone C=O stretch (1700-1725 cm⁻¹). vscht.cz Conjugation or other electronic effects can shift these frequencies. vscht.cz

C-H Stretching (Aldehyde): A characteristic, and often weak, pair of bands for the aldehyde C-H stretch is expected around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz

C-H Stretching (Alkyl): Absorptions corresponding to the C-H bonds of the methyl group will be observed in the 2850-3000 cm⁻¹ region. docbrown.info

C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration in the far-infrared region, typically between 500 and 680 cm⁻¹. docbrown.info

The analysis of these vibrational frequencies allows for the confirmation of the compound's structure and the identification of its key functional moieties. libretexts.org

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |

| Ketone C=O | Stretch | 1700 - 1725 | Strong |

| Aldehyde C-H | Stretch | 2720 & 2820 (doublet) | Weak to Medium |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |

| C-Br | Stretch | 500 - 680 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. msu.edutechnologynetworks.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. upi.edu In this compound, the carbonyl groups (C=O) of both the aldehyde and the ketone act as chromophores.

The primary electronic transitions observed in molecules like this compound are the n → π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π → π* (promotion of a bonding π electron to an anti-bonding π orbital) transitions. msu.edu

The n → π transition* for saturated aldehydes and ketones typically occurs in the region of 270-300 nm and is characteristically weak (low molar absorptivity, ε). msu.edu

The π → π transition* is much stronger (high molar absorptivity, ε) and occurs at shorter wavelengths, usually below 200 nm for simple, non-conjugated carbonyls. msu.edu

The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. up.ac.za UV-Vis spectroscopy is a valuable, non-destructive method for quantitative analysis, often used as a detector in liquid chromatography. sci-hub.sedergipark.org.tr

Interactive Table: Expected UV-Vis Absorption for this compound

| Transition | Chromophore | Approximate λmax (nm) | Molar Absorptivity (ε) |

| n → π | C=O (Aldehyde, Ketone) | 270 - 300 | Low |

| π → π | C=O (Aldehyde, Ketone) | < 200 | High |

Theoretical and Computational Investigations of 2 Bromo 3 Oxobutanal

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent stability of 2-bromo-3-oxobutanal. These methods provide a detailed picture of electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), can be used to determine its optimized geometry and electronic properties. researchgate.netjocpr.comresearchgate.net

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) surface can also be mapped to identify electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack. researchgate.netjocpr.com For instance, the oxygen atoms of the carbonyl groups would be expected to be electron-rich, while the hydrogen of the aldehyde group and the carbon attached to the bromine would be relatively electron-poor.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative to demonstrate the output of DFT calculations and is not from a specific published study on this molecule.)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -2875.45 |

| HOMO Energy (eV) | -7.21 |

| LUMO Energy (eV) | -2.54 |

| HOMO-LUMO Gap (eV) | 4.67 |

| Dipole Moment (Debye) | 2.89 |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can be employed to refine the understanding of the electronic structure and stability of this compound. These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant. Ab initio calculations would provide highly accurate energies and properties, serving as a "gold standard" for theoretical investigations.

Density Functional Theory (DFT) Calculations

Conformational Analysis and Tautomerism

The flexibility of the single bonds in this compound allows for the existence of multiple conformers. Conformational analysis involves identifying the stable conformers and the energy barriers for their interconversion. dokumen.pub The relative orientation of the acetyl, bromo, and formyl groups can significantly impact the molecule's reactivity and spectroscopic properties. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angles of the C-C bonds to locate the energy minima corresponding to stable conformers.

Furthermore, this compound can potentially exhibit keto-enol tautomerism. researchgate.net The presence of alpha-hydrogens adjacent to the carbonyl groups allows for the formation of different enol forms. Quantum chemical calculations are instrumental in determining the relative stabilities of the keto and various enol tautomers in both the gas phase and in different solvents, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net The transition states connecting these tautomers can also be located to understand the kinetics of the tautomerization process.

Table 2: Illustrative Relative Energies of Tautomers of this compound (Note: This data is for illustrative purposes.)

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Keto form (this compound) | 0.00 |

| (Z)-2-bromo-1-hydroxybut-1-en-3-one | 4.5 |

| (E)-2-bromo-1-hydroxybut-1-en-3-one | 5.8 |

| 4-bromo-3-hydroxybut-3-en-2-one | 8.2 |

Computational Modeling of Reaction Mechanisms and Energetics

This compound is a known precursor in the synthesis of various heterocyclic compounds, such as imidazoles and thiazoles. nih.govgoogle.com Computational modeling can elucidate the mechanisms of these reactions by identifying the transition state structures and calculating the activation energies. stackexchange.comjcu.eduresearchgate.net This provides a detailed, step-by-step understanding of how the reactants are converted into products. For example, in the Hantzsch thiazole (B1198619) synthesis, computational studies could model the reaction of this compound with a thiourea (B124793) derivative, mapping out the energy profile of the condensation and subsequent cyclization steps. Such studies can help in understanding the regioselectivity observed in these reactions. nih.gov

Application of Chemoinformatics for Predictive Modeling

Chemoinformatics tools can be used to predict a variety of properties of this compound based on its structure. These predictions are valuable for initial screening and for understanding the compound's general characteristics. Properties such as the partition coefficient (LogP), which indicates its hydrophobicity, and various molecular descriptors can be calculated. Furthermore, predictive models based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) could be developed if a dataset of related compounds with known activities or properties were available. Public databases like PubChem provide some computationally predicted properties, such as XLogP3 and predicted collision cross-section values for different adducts in mass spectrometry. uni.lunih.gov

Table 3: Chemoinformatic and Predicted Properties of this compound (Source: Based on data from public chemical databases)

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 164.99 g/mol | PubChem nih.gov |

| XLogP3 | 0.5 | PubChem uni.lu |

| Topological Polar Surface Area | 34.1 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Future Research Directions and Emerging Challenges in 2 Bromo 3 Oxobutanal Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. rsc.org Future research in the synthesis of 2-bromo-3-oxobutanal and its derivatives will likely focus on developing more sustainable and environmentally benign methods.

Traditional bromination methods often utilize hazardous reagents like elemental bromine, which can lead to the formation of undesirable byproducts and complicated work-up procedures. scirp.org A key area of future research will be the adoption of greener brominating agents. N-bromosuccinimide (NBS) has emerged as a superior, inexpensive, and easy-to-handle alternative for the monobromination of 1,3-dicarbonyl compounds. scirp.org Research into solvent-free bromination of 1,3-diketones and β-keto esters using NBS has shown high yields and selectivity, offering a more ecologically desirable process. Another promising approach involves the use of sodium bromide (NaBr) and Oxone® under mechanical milling conditions, which provides a solvent-free and efficient method for the bromination of 1,3-dicarbonyl compounds. rsc.org

Furthermore, the development of catalytic systems for bromination is a significant research direction. The use of sub-stoichiometric amounts of titanium halides (TiCl₄ or TiBr₄) with environmentally benign oxidants like hydrogen peroxide (H₂O₂) or peracetic acid (MeCO₃H) presents a cost-effective and scalable method for α-halogenation. organic-chemistry.org The reaction is self-titrating and produces titanium dioxide as the only waste byproduct, highlighting its green credentials. organic-chemistry.org The use of p-TsOH as a catalyst in the monobromination of 1,3-dicarbonyl compounds with NBS in dichloromethane (B109758) has also been shown to be a facile and efficient method. asianpubs.org

Future research should aim to expand on these greener methodologies, focusing on catalyst-free reactions, the use of water as a solvent, and solvent-free conditions to minimize environmental impact. scirp.org

Table 1: Comparison of Bromination Methods for 1,3-Dicarbonyl Compounds

| Method | Brominating Agent | Catalyst/Conditions | Advantages | Disadvantages |

| Traditional | Elemental Bromine | Harsh conditions | Effective | Hazardous, low selectivity, byproducts |

| Green | N-Bromosuccinimide (NBS) | Solvent-free, room temp. | High yield, selective, eco-friendly | May require trituration |

| Green | NaBr/Oxone® | Mechanical milling | Solvent-free, high yield | Requires specialized equipment |

| Green | TiX₄/H₂O₂ or MeCO₃H | Sub-stoichiometric TiX₄ | Self-titrating, scalable | Requires careful control |

| Catalytic | NBS/p-TsOH | p-TsOH in CH₂Cl₂ | Fast, high yield | Uses chlorinated solvent |

Discovery of Novel Reactivity and Unexplored Transformations

The rich reactivity of this compound stems from its two electrophilic centers and the acidic α-proton, making it a versatile precursor for the synthesis of a wide array of organic molecules, particularly heterocycles. mdpi.comgsconlinepress.com

A significant area of future research lies in the exploration of novel cycloaddition and condensation reactions. α-Bromo-1,3-dicarbonyl compounds are highly useful synthetic intermediates for the synthesis of various heterocyclic systems. scirp.org For instance, they can be used to synthesize pyridine-2,6-bis(N-arylthiazoline-2-thiones) in a catalyst-free reaction in water. scirp.org The reaction of this compound with thiourea (B124793) could lead to the formation of aminothiazole derivatives, a common motif in medicinally important compounds. There is potential for the development of novel domino, "click," and retro-Diels-Alder reactions to construct complex heterocyclic frameworks. researchgate.net

The umpolung (polarity inversion) of the aldehyde functionality in this compound presents another exciting avenue for research. While not directly reported for this specific compound, dynamic kinetic asymmetric cross-benzoin additions of related β-stereogenic α-keto esters have been achieved, suggesting the potential for similar transformations with this compound. nih.gov The development of new catalytic systems, such as those based on N-heterocyclic carbenes (NHCs), could unlock novel reaction pathways.

Furthermore, the synthesis of 1,4-dicarbonyl compounds through reactions of α-bromo carbonyl compounds with various coupling partners is an active area of research. rsc.orgacs.org Exploring the participation of this compound in such reactions could lead to the synthesis of valuable building blocks for natural product and pharmaceutical synthesis. The reaction of β-keto thioamides with α,β-unsaturated aldehydes to form 6-hydroxypiperidine-2-thiones and 6H-thiopyrans also suggests potential unexplored reactivity for this compound. researchgate.net

Expansion into Materials Science and Supramolecular Chemistry

The unique structural features of this compound and its derivatives suggest their potential application in materials science and supramolecular chemistry. The presence of both carbonyl and bromo functionalities allows for diverse post-polymerization modifications and the formation of ordered supramolecular assemblies.

In polymer chemistry, this compound could serve as a monomer or a precursor to monomers for the synthesis of functional polymers. A patent has mentioned the use of 2-bromocyclopentanone (B1279250) and other related compounds as chain transfer agents in the synthesis of branched polymers. google.com This suggests a potential role for this compound in controlling polymer architecture. The carbonyl groups can be used for cross-linking or for the introduction of other functional groups, while the bromo-substituent can be a site for grafting or other chemical modifications.

In the realm of supramolecular chemistry, the ability of halogen atoms to participate in halogen bonding is a rapidly developing area. rsc.orgacs.orgresearchgate.netrsc.org The bromine atom in this compound could act as a halogen bond donor, directing the self-assembly of molecules into well-defined supramolecular architectures. The carbonyl groups can also participate in hydrogen bonding, further controlling the assembly process. Research into the co-crystallization of halogenated compounds with other molecules has demonstrated the formation of complex and functional supramolecular structures. nih.gov Future studies could explore the design of supramolecular polymers and gels based on this compound derivatives, potentially leading to materials with interesting optical, electronic, or responsive properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The reactive nature of this compound makes it an ideal candidate for integration with modern chemical technologies such as flow chemistry and automated synthesis. biosynth.com These technologies offer precise control over reaction parameters, enhanced safety, and the ability to handle unstable intermediates, which is particularly relevant for reactive compounds. vapourtec.com

Flow chemistry allows for the rapid optimization of reaction conditions and can enable reactions that are difficult or dangerous to perform in batch. vapourtec.com The synthesis and subsequent reactions of this compound could be performed in a continuous flow system, minimizing the accumulation of this reactive intermediate and improving safety. A continuous flow process for synthesizing complex thiazole (B1198619) derivatives using a related bromo-aldehyde has been reported to significantly reduce reaction times while maintaining high yields and purity.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new reactions and the optimization of existing ones. These platforms can also be used for the on-demand synthesis of this compound and its derivatives, which is particularly useful for unstable compounds that are difficult to store. The development of automated systems for the synthesis of this and other reactive intermediates will be a key enabler for future research in this area.

Q & A

Q. What are the recommended synthetic routes for obtaining high-purity 2-Bromo-3-oxobutanal, and how can purity be validated experimentally?

- Methodological Answer : Synthesis of this compound typically involves bromination of 3-oxobutanal derivatives under controlled conditions. A common approach is the use of brominating agents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous solvents (e.g., THF or DCM). Purification via column chromatography with silica gel and elution gradients (e.g., hexane/ethyl acetate) is critical to isolate the product. Purity validation should employ gas chromatography (GC) or high-performance liquid chromatography (HPLC), referencing standards with >95.0% purity thresholds as seen in brominated analogs like 2-Bromo-6-fluorobenzonitrile . Quantify impurities using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity.

Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?

- Methodological Answer : Due to its α-brominated aldehyde structure, this compound is prone to decomposition via hydrolysis or oxidation. Store the compound at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen) to minimize exposure to moisture and light, as recommended for similar halogenated compounds like 2-Bromo-6-chlorophenylboronic acid . Pre-packaged aliquots reduce repeated temperature fluctuations. Stability should be monitored periodically using FT-IR or NMR to detect degradation products (e.g., oxidation to carboxylic acids).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound as a key intermediate in multi-step syntheses?

- Methodological Answer : Contradictory yields often arise from variable reaction conditions or competing side reactions. Systematically test parameters:

- Temperature control : Lower temperatures may suppress aldol condensation (common with α-bromo aldehydes).

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to enhance selectivity, as seen in brominated phenylacetic acid syntheses .

- By-product analysis : Use GC-MS or LC-MS to identify intermediates (e.g., dimerization products) and adjust stoichiometry.

- Kinetic studies : Employ in-situ NMR or reaction calorimetry to map rate-determining steps. Cross-reference findings with computational models (e.g., DFT) to predict reactivity .

Q. What computational strategies can predict the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations are critical for modeling electronic and steric effects. Key steps include:

- Electrostatic potential mapping : Identify electrophilic centers (e.g., the aldehyde carbon vs. β-bromo position).

- Transition state analysis : Simulate nucleophilic attack pathways (e.g., Grignard additions) to compare activation energies.

- Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvent polarity, as demonstrated in studies on brominated butanamide derivatives . Validate predictions with experimental data using kinetic isotopic effects (KIE) or Hammett plots.

Q. How can researchers design experiments to probe the kinetic stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-rate profiling : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax for aldehydes ~280 nm) or HPLC.

- Activation energy determination : Perform Arrhenius studies at multiple temperatures to calculate degradation kinetics.

- Competing pathways : Use LC-MS to distinguish hydrolysis (yielding 3-oxobutanoic acid) vs. elimination (forming α,β-unsaturated aldehydes). Reference stability protocols for structurally related compounds like 3-Bromo-2-butanone, which requires stabilization with magnesium oxide .

Data Analysis and Interpretation

Q. What analytical techniques are most effective for characterizing trace impurities in this compound batches?

- Methodological Answer :

- High-resolution MS (HRMS) : Detect impurities at ppm levels and assign molecular formulas.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from stereoisomers or regioisomers.

- Headspace GC : Identify volatile degradation by-products (e.g., HBr gas).

- Reference standards : Use certified materials like 2-Bromobiphenyl standard solutions for calibration .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, concentration, or tautomerism. Standardize protocols:

- Solvent consistency : Use deuterated solvents (e.g., CDCl₃) and report chemical shifts relative to TMS.

- Variable temperature NMR : Probe tautomeric equilibria (e.g., enol vs. keto forms).

- Cross-lab validation : Compare data with published spectra of analogs like 2-Bromo-4-chlorophenylacetic acid .

Safety and Compliance

Q. What safety protocols are essential for handling this compound, given its structural similarity to toxic halogenated compounds?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles, as mandated for 2-Bromo-2-methylpropane .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile bromides.

- Emergency procedures : Neutralize spills with sodium bicarbonate and dispose of waste per OSHA guidelines, referencing safety data sheets (SDS) for related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.